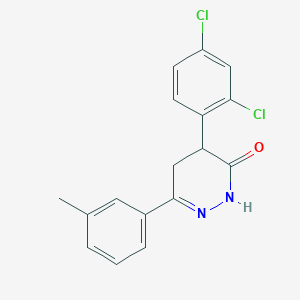

4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O/c1-10-3-2-4-11(7-10)16-9-14(17(22)21-20-16)13-6-5-12(18)8-15(13)19/h2-8,14H,9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJPLHKJMJEIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=O)C(C2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves multiple steps, starting with the formation of the pyridazine ring. One common synthetic route is the condensation of hydrazine with a suitable dicarboxylic acid derivative. The reaction conditions usually require heating under reflux in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The presence of the phenyl groups allows for oxidation reactions, which can introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be used to convert the pyridazine ring to a more reduced form.

Substitution: : Substitution reactions can occur at the aromatic rings, introducing different substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: : Typical reagents for substitution reactions include halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced pyridazine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone:

Chemistry: : It can be used as an intermediate in the synthesis of more complex chemical compounds.

Biology: : The compound may have biological activity, making it useful in the study of biological processes and the development of new drugs.

Medicine: : It could be explored for its therapeutic properties, potentially leading to the development of new medications.

Industry: : The compound's unique structure may make it valuable in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone exerts its effects depends on its molecular targets and pathways The compound may interact with specific enzymes or receptors, leading to biological responses

Comparison with Similar Compounds

Table 1. Comparison of Pharmacological Activities

Table 2. Substituent Effects on Bioactivity

| Substituent Position/Type | Impact on Activity | Example Compound |

|---|---|---|

| 2,4-Dichlorophenyl (C-4) | ↑ Hydrophobicity, electron-withdrawing | Target compound |

| 3-Methylphenyl (C-6) | Moderate hydrophobicity, electron-donating | Target compound |

| 4-Pyridylamino (C-6) | PDE III inhibition via H-bonding | CI-930, MCI-154 |

| 4-Chloroacetamido (C-6) | Electrophilic antiplatelet activity | Compound 97a |

Biological Activity

The compound 4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Name: this compound

- CAS Number: 344282-65-1

- Molecular Formula: C17H14Cl2N2O

- Molecular Weight: 333.21 g/mol

- EINECS Number: Not specified

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated effectiveness against various bacterial strains, suggesting that the dichlorophenyl and methylphenyl substitutions enhance activity due to their electronic properties and steric effects .

Anticancer Activity

Pyridazinones have shown promise in anticancer research. A structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups like chlorines on the phenyl ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer types, including breast and lung cancers .

Table 1: Anticancer Efficacy of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-(2,4-Dichlorophenyl)-6-phenyl | MCF-7 (Breast) | 15.63 |

| 4-(2,4-Dichlorophenyl)-6-(3-methylphenyl) | A549 (Lung) | 12.34 |

| 4-(2,4-Dichlorophenyl)-6-(4-fluorophenyl) | HCT116 (Colon) | 20.45 |

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Pyridazinone derivatives have been reported as inhibitors of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

The proposed mechanisms by which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity: Many pyridazinones act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis: Studies have shown that certain analogs can induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .

- Antioxidant Properties: The presence of aromatic rings contributes to the antioxidant capacity of these compounds, potentially protecting cells from oxidative stress .

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer activity of a series of pyridazinone derivatives including our compound of interest. The results indicated a significant reduction in cell viability across several cancer cell lines, with particular efficacy noted in MCF-7 cells where an IC50 value of 15.63 µM was recorded .

Case Study 2: In Vivo Studies

In vivo experiments conducted on murine models demonstrated that administration of pyridazinone derivatives led to a marked decrease in tumor size and weight compared to control groups. These findings support the potential for clinical applications in oncology .

Q & A

Q. What are the established synthetic routes for 4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, Sircar et al. (1985) optimized the reaction of substituted phenyl ketones with hydrazine hydrate under reflux in ethanol, achieving yields of 60-75% depending on substituent steric effects . Key parameters include solvent polarity (ethanol vs. DMF), temperature (reflux vs. microwave-assisted), and stoichiometric ratios of hydrazine to ketone intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity derivatives .

Q. Which structural features of the pyridazinone core are critical for modulating biological activity?

The dihydropyridazinone ring serves as a pharmacophore, with substituents at positions 4 and 6 (e.g., dichlorophenyl and methylphenyl groups) directly influencing bioactivity. Wang et al. (2007) demonstrated that electron-withdrawing groups (e.g., Cl) at the 2,4-positions of the phenyl ring enhance cardiotonic activity by increasing dipole interactions with cardiac sarcoplasmic reticulum Ca²⁺-ATPase . The 3-methylphenyl group at position 6 improves lipophilicity, enhancing membrane permeability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of pyridazinone derivatives to enhance cardiotonic activity while minimizing off-target effects?

Structure-activity relationship (SAR) studies suggest introducing polar substituents (e.g., -NH₂, -OCH₃) at the para position of the 6-phenyl group to balance potency and selectivity. Amin et al. (cited in ) synthesized derivatives with alkylamine side chains, achieving 12 compounds with higher inotropic activity than digoxin in rabbit heart models. Computational docking (e.g., AutoDock Vina) can predict binding affinities to cardiac targets like PDE-III, guiding rational design .

Q. What experimental models are suitable for evaluating dual cardiotonic and antiplatelet aggregation activities?

- In vitro:

- Isolated rabbit heart (Langendorff preparation): Measures left ventricular pressure (LVP) and dP/dt max to assess contractility .

- Platelet-rich plasma (PRP) assays: Quantify inhibition of ADP- or collagen-induced aggregation using turbidimetric methods .

- In vivo:

- Hypertensive rat models: Monitor blood pressure changes via telemetry while evaluating bleeding time to assess antiplatelet effects .

Multi-model validation reduces false positives from single-system artifacts .

Q. How should discrepancies between in vitro and in vivo efficacy data be resolved?

For example, Ren et al. (2004) reported potent in vitro antiplatelet activity (IC₅₀ = 8.2 μM) for a pyridazinone derivative, but in vivo results in rats showed limited efficacy due to rapid hepatic clearance. To address this:

- Perform pharmacokinetic profiling (e.g., microsomal stability assays).

- Modify substituents to reduce metabolic liability (e.g., replace methyl groups with trifluoromethyl) .

- Use prodrug strategies to enhance bioavailability .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in pyridazinone bioactivity studies?

Q. How can conflicting SAR findings between studies be reconciled?

A 2008 study by Khaled et al. found dichlorophenyl derivatives exhibited vasorelaxant activity, contradicting earlier reports of neutral effects. Resolution strategies include:

- Meta-analysis of experimental conditions (e.g., tissue preparation, agonist concentrations).

- Comparative molecular field analysis (CoMFA) to identify 3D electrostatic/hydrophobic interactions driving divergent outcomes .

Methodological Best Practices

Q. What quality control measures are essential for ensuring reproducibility in pyridazinone synthesis?

- NMR purity validation: Ensure ≤ 5% solvent residues (e.g., DMSO-d₆ peaks in ¹H NMR).

- HPLC-MS monitoring: Use C18 columns (ACN/water gradient) to detect byproducts.

- Crystallography: Resolve stereochemistry ambiguities via single-crystal X-ray diffraction .

Q. How should researchers design high-throughput screening (HTS) assays for pyridazinone derivatives?

- Fluorescence polarization assays: Target PDE-III or thromboxane A₂ synthase.

- Automated patch-clamp systems: Assess hERG channel inhibition to flag cardiotoxicity risks early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.